molecular formula C22H25N3O5 B10933392 2-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10933392
M. Wt: 411.5 g/mol
InChI Key: OKUKLCFWJLYXDE-UHFFFAOYSA-N
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Description

4-[1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5210~2,6~]decane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multiple steps. One common approach includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of 3,4-dimethoxybenzyl bromide with a suitable hydrazine derivative under basic conditions to form the pyrazole ring.

    Cyclization: The intermediate product undergoes cyclization with a suitable dione to form the tricyclic structure.

    Final modifications: The final product is obtained after purification and any necessary modifications to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-[1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[1-(3,4-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
  • **4-[1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione derivatives

Uniqueness

The uniqueness of 4-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione lies in its tricyclic structure and the presence of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C22H25N3O5/c1-11-20(25-21(26)18-15-7-8-16(30-15)19(18)22(25)27)12(2)24(23-11)10-13-5-6-14(28-3)17(9-13)29-4/h5-6,9,15-16,18-19H,7-8,10H2,1-4H3

InChI Key

OKUKLCFWJLYXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N3C(=O)C4C5CCC(C4C3=O)O5

Origin of Product

United States

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